BAY-299: A Technical Guide to a Potent Dual Inhibitor of BRD1 and TAF1 Bromodomains
BAY-299: A Technical Guide to a Potent Dual Inhibitor of BRD1 and TAF1 Bromodomains
This technical guide provides an in-depth overview of BAY-299, a potent and selective dual inhibitor of the bromodomains of BRD1 (BRPF2) and TAF1. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings and provides detailed experimental workflows to empower the scientific community in leveraging BAY-299 as a chemical probe to explore the biology of these critical epigenetic regulators.
Introduction and Scientific Rationale
The Epigenetic Landscape: Bromodomains as Therapeutic Targets
In the intricate world of gene regulation, epigenetic mechanisms are the master conductors, orchestrating gene expression without altering the underlying DNA sequence. Central to this process are "reader" proteins, which recognize and interpret post-translational modifications on histone proteins. Among these, bromodomains have emerged as a pivotal class of reader modules that specifically bind to acetylated lysine residues. This interaction serves as a crucial recruitment signal, tethering transcriptional machinery to chromatin and initiating gene expression. The aberrant function of bromodomain-containing proteins is a common theme in various pathologies, particularly cancer, making them a highly attractive class of targets for therapeutic intervention.
BRD1 (BRPF2) and TAF1: Key Regulators of Gene Transcription
This guide focuses on two critical bromodomain-containing proteins that play fundamental roles in the transcriptional landscape:
-
BRD1 (Bromodomain and PHD Finger-containing Protein 1, also known as BRPF2): BRD1 is a scaffolding protein and an indispensable component of the MOZ/MORF histone acetyltransferase (HAT) complexes.[1] The bromodomain of BRD1 acts as an anchor, tethering the HAT complex to acetylated chromatin, which in turn facilitates the acetylation of histone tails and the activation of gene expression. The MOZ/MORF complexes are particularly implicated in hematological malignancies like acute myeloid leukemia (AML), where their dysregulation drives oncogenic gene expression programs.[1]
-
TAF1 (TATA-box binding protein Associated Factor 1): As the largest subunit of the general transcription factor TFIID, TAF1 is a cornerstone of the RNA polymerase II pre-initiation complex.[1] TAF1 contains two tandem bromodomains that are critical for recognizing acetylated histones and other transcription factors, thereby stabilizing the transcription machinery at gene promoters. TAF1's role in cancer is underscored by its oncogenic activation by MYC and its ability to inhibit the tumor suppressor p53.[1]
The Rationale for Dual Inhibition: A Synergistic Approach to Target Transcription
The distinct yet complementary functions of BRD1 and TAF1 in promoting gene transcription provide a compelling rationale for dual inhibition. Targeting BRD1 allows for the precise disruption of specific HAT complexes that are known to be hijacked in cancer. Simultaneously, inhibiting TAF1 offers a broader impact on the general transcription machinery, potentially shutting down a wider array of cancer-driving genes. This dual-pronged strategy, embodied by BAY-299, presents a powerful approach to dismantle the transcriptional networks that fuel cancer cell growth and survival.
BAY-299: A Potent and Selective Chemical Probe
BAY-299 is a cell-permeable and highly selective dual inhibitor of the BRD1 and TAF1 bromodomains, developed through a collaborative effort between Bayer and the Structural Genomics Consortium (SGC).[1][2] It serves as a high-quality chemical probe to dissect the biological roles of these two key epigenetic regulators.
Chemical and Physical Properties
-
Chemical Name: 6-(3-Hydroxypropyl)-2-(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione[3]
-
Molecular Formula: C25H23N3O4[3]
-
Molecular Weight: 429.47 g/mol [2]
-
CAS Number: 2080306-23-4[2]
Table 1: Physicochemical Properties of BAY-299
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C25H23N3O4 | [3] |
| Molecular Weight | 429.47 g/mol | [2] |
| CAS Number | 2080306-23-4 | [2] |
| SMILES | OCCCC1=CC=C(C(N2C3=C(C)C=C(N(C)C(N4C)=O)C4=C3)=O)C5=C1C=CC=C5C2=O | [3] |
| InChIKey | OFWWWKWUCDUISA-UHFFFAOYSA-N | [1] |
| Aqueous Solubility | 10 mg/L |[1] |
In Vitro Potency and Selectivity Profile
BAY-299 exhibits potent, low-nanomolar inhibitory activity against the bromodomains of BRD1 and the second bromodomain of TAF1 (TAF1-BD2) in multiple biochemical assays.[1][2][4][5] Its selectivity has been extensively profiled, demonstrating a clean separation from other bromodomain families.
Table 2: In Vitro Potency of BAY-299 against BRD1 and TAF1
| Target | Assay | IC50 (nM) | Reference |
|---|---|---|---|
| BRD1 (BRPF2) | BROMOscan® | 6 | [1] |
| TR-FRET | 67 | [2] | |
| AlphaScreen | 97 | [2] | |
| TAF1 (BD2) | BROMOscan® | 13 | [1] |
| TR-FRET | 8 | [2] |
| TAF1L (BD2) | TR-FRET | 106 |[2] |
Table 3: Selectivity Profile of BAY-299
| Bromodomain Family/Member | Selectivity vs. BRD1/TAF1 | Reference |
|---|---|---|
| BRPF Family (BRPF1, BRPF3) | >30-fold | [1] |
| BRD9 | >30-fold | [1] |
| ATAD2 | >30-fold | [1] |
| BRD4 | >300-fold |[1] |
The remarkable selectivity of BAY-299, especially its profound inactivity against the well-studied BET family member BRD4, is a cornerstone of its utility as a chemical probe. This allows for the unambiguous investigation of BRD1 and TAF1 biology, free from the confounding effects of BET inhibition.
Structural Basis of Inhibition
BAY-299 is a member of the benzoisoquinolinedione class of compounds.[6] Its exceptional potency and selectivity are conferred by a novel substitution on its 1,3-benzimidazolone scaffold. This unique structural feature is responsible for its high affinity for BRD1 over its paralogs and its lack of activity against BET bromodomains.[6] The co-crystal structure of BAY-299 bound to the second bromodomain of human TAF1 (PDB: 5MG2) has been elucidated, providing a detailed atomic-level understanding of its mode of inhibition.[7]
BAY-364: A Negative Control for Rigorous Experimentation
A key component of a well-designed chemical probe experiment is the use of a negative control. For BAY-299, the structurally similar but biologically inactive compound, BAY-364, is available.[1] BAY-364 is inactive against BRD1 (>20 µM) and possesses significantly diminished activity against TAF1 (3 µM).[1] The parallel use of BAY-364 in cellular experiments is strongly advocated to differentiate on-target effects from any potential off-target or compound-specific artifacts.
Experimental Characterization of BAY-299
This section outlines the essential experimental workflows for the comprehensive evaluation of BAY-299, from its biochemical properties to its cellular activity. The rationale behind the selection of each assay is provided from the perspective of a Senior Application Scientist.
In Vitro Biochemical Assays for Potency and Selectivity
The foundational characterization of any inhibitor begins with robust in vitro biochemical assays to quantify its potency and selectivity.
-
Rationale: TR-FRET is a superior proximity-based assay for inhibitor characterization due to its high sensitivity and low background. The use of a long-lifetime lanthanide donor fluorophore minimizes interference from compound autofluorescence and light scatter, ensuring a high signal-to-noise ratio, which is critical for accurate IC50 determination.
-
Detailed Protocol:
-
Reagent Preparation:
-
Prepare 1X TR-FRET Assay Buffer from a 10X stock. Ensure the water is deionized and free of organic contaminants.[8]
-
Reconstitute a biotinylated, acetylated histone peptide (the substrate) and a terbium- or europium-labeled anti-tag antibody (e.g., anti-GST, the donor) in the assay buffer.
-
Reconstitute a streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin, APC).
-
Prepare a stock solution of recombinant, tagged BRD1 or TAF1 bromodomain protein.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of serially diluted BAY-299 or DMSO (as a control) to the assay wells.
-
Add 10 µL of the diluted bromodomain protein-donor antibody complex to each well.
-
Incubate for 15-60 minutes at room temperature, protected from light, to allow the inhibitor to bind to the bromodomain.[6][9]
-
Add 5 µL of the peptide-acceptor complex to initiate the binding reaction.
-
Incubate for 60-120 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).[9]
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
Caption: TR-FRET assay principle for inhibitor screening.
-
Rationale: AlphaScreen is another powerful proximity-based assay that offers high sensitivity and is well-suited for high-throughput screening. Its signal amplification cascade makes it particularly useful for detecting interactions with low affinity or when using low concentrations of reagents.
-
Detailed Protocol:
-
Reagent Preparation:
-
Prepare 1X Assay Buffer from a 3X stock.
-
Thaw recombinant GST-tagged BRD1 or TAF1 bromodomain protein on ice.
-
Prepare a stock solution of a biotinylated, acetylated histone peptide.
-
Dilute AlphaLISA GSH acceptor beads and Streptavidin-conjugated donor beads in 1X Detection Buffer.
-
-
Assay Procedure (384-well Optiplate™ format):
-
In a master mix, combine the assay buffer, histone peptide, and bromodomain protein.
-
Add 5 µL of this master mix to wells containing 5 µL of serially diluted BAY-299 or DMSO.
-
Incubate for 30 minutes at room temperature with slow shaking.[2]
-
Add 10 µL of diluted acceptor beads and incubate for 30 minutes at room temperature, protected from light.[10]
-
Add 10 µL of diluted donor beads and incubate for 15-30 minutes at room temperature, protected from light.[10]
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-capable plate reader.
-
Plot the AlphaScreen counts against the logarithm of the inhibitor concentration and calculate the IC50 value using a suitable curve-fitting algorithm.
-
-
-
Rationale: For a definitive assessment of selectivity, a broad panel screen is indispensable. The BROMOscan® platform is the industry standard for this purpose, providing quantitative binding data for a compound against a comprehensive panel of bromodomains. This allows for a global view of the inhibitor's selectivity profile and helps to identify any potential off-target activities early in the drug discovery process.
-
Principle: This is a proprietary, competition-based binding assay where the test compound's ability to displace a tagged ligand from a panel of bromodomain targets is measured. The results are typically provided as Kd values or percent inhibition at a given concentration, offering a clear and comprehensive selectivity profile.
Cellular Target Engagement and Functional Assays
Demonstrating that an inhibitor can access and bind to its target within the complex environment of a living cell is a critical step in its validation.
-
Rationale: The NanoBRET™ assay provides a direct and quantitative measure of compound binding to a target protein in live cells. This is a crucial experiment as it accounts for cell permeability, efflux pumps, and other cellular factors that can influence a compound's effective concentration at the target site.
-
Detailed Protocol:
-
Cell Preparation:
-
Transfect a suitable cell line (e.g., HEK293T) with a vector encoding the target bromodomain (BRD1 or TAF1) fused to NanoLuc® luciferase.
-
Culture the transfected cells for 24-48 hours to allow for protein expression.
-
Harvest and resuspend the cells in Opti-MEM® I Reduced Serum Medium.
-
-
Assay Procedure (384-well white plate format):
-
Add serially diluted BAY-299 to the assay wells.
-
Add the cell suspension to the wells.
-
Add a cell-permeable fluorescent tracer that binds to the target bromodomain.
-
Incubate for 2 hours at 37°C in a CO2 incubator.
-
-
Data Acquisition and Analysis:
-
Add the NanoBRET™ substrate and read the plate on a luminometer capable of measuring both the donor (luciferase) and acceptor (tracer) emission wavelengths.
-
Calculate the NanoBRET™ ratio.
-
Plot the ratio against the inhibitor concentration to determine the cellular IC50 value.
-
-
Sources
- 1. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bosterbio.com [bosterbio.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. resources.amsbio.com [resources.amsbio.com]
- 10. resources.amsbio.com [resources.amsbio.com]
